![molecular formula C12H17ClN2O B2780222 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine CAS No. 1215960-46-5](/img/structure/B2780222.png)
4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine” is a chemical compound with the CAS Number: 311774-34-2 . It has a molecular weight of 212.68 and its IUPAC name is 4-[(6-chloro-3-pyridinyl)methyl]morpholine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.68 g/mol . It is a solid in its physical form .Applications De Recherche Scientifique
Herbicidal Activity and Molecular Mechanics Analysis
Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, related to the compound , have been analyzed for their herbicidal activities. The analysis using computer graphics and molecular mechanics revealed variations in biological properties based on the substitution positions on the pyridine ring. The studies found differences in post-emergence and pre-emergence herbicidal effectiveness related to molecular conformations and intramolecular hydrogen bonding, highlighting the significance of structural features in determining herbicidal activity. This underscores the potential utility of such compounds in agricultural applications, provided through detailed molecular understanding (Andrea et al., 1990).
Photophysical and Computational Study of Fluorophores
A study focusing on 2-pyridone tautomeric analogs, including methoxypyridine and morpholinopyridine compounds, explored their spectroscopic properties. These compounds exhibited high fluorescence quantum yields in various solvents and the solid state, attributed to specific structural modifications such as substituent effects. This research suggests the potential of such pyridine derivatives for applications in optical materials and sensors, emphasizing the importance of structural design in achieving desired photophysical properties (Hagimori et al., 2019).
Antimicrobial and Insecticidal Properties
Pyridine derivatives have been investigated for their antimicrobial and insecticidal activities. For example, compounds structurally related to 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine demonstrated significant efficacy against various bacterial and fungal strains, as well as the cowpea aphid. Such studies indicate the potential of these compounds in developing new antimicrobial agents and pesticides, highlighting the diverse applications of pyridine derivatives in chemical and biological sciences (Bakhite et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a dry place and storing in a closed container (P402 + P404) .
Mécanisme D'action
Target of Action
The primary target of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine is cancer cells . This compound selectively binds to these cells and inhibits their proliferation .
Mode of Action
4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine exerts its anti-tumor effect by selectively binding to cancer cells and inhibiting their proliferation
Pharmacokinetics
Its solubility in many organic solvents suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this and to understand how these properties impact the compound’s therapeutic effects.
Result of Action
The primary result of the action of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine is the inhibition of cancer cell proliferation . By selectively binding to these cells, it prevents them from growing and dividing, thereby exerting its anti-tumor effect .
Action Environment
The action of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and airtight container, avoiding contact with oxygen, strong acid, and strong alkali . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as temperature, humidity, and exposure to certain chemicals .
Propriétés
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-8-16-10(2)6-15(9)7-11-3-4-12(13)14-5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNVIUKLAUHSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)
![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)
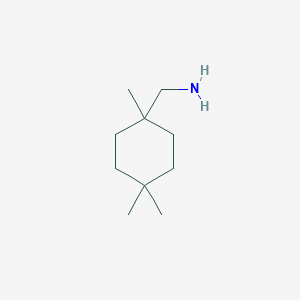

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780146.png)
![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)
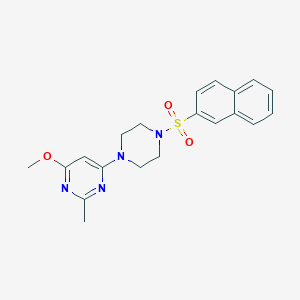
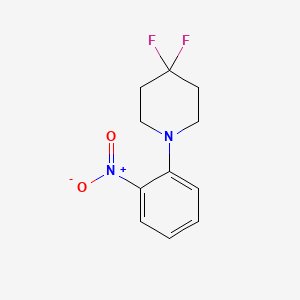
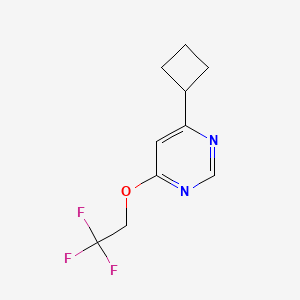
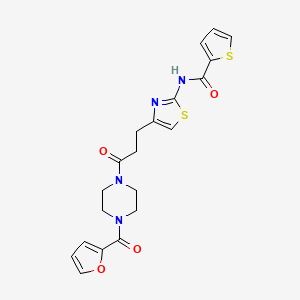
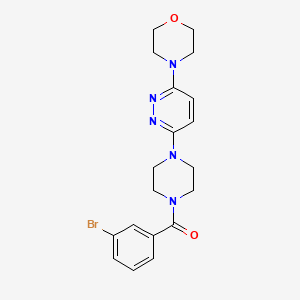
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)